
N-((3-(5-méthylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)méthyl)-1-phénylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The process involved the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux to afford the corresponding ester. This ester was then treated with excess hydrazine hydrate in ethanol to furnish the corresponding hydrazide. The hydrazide was then condensed with aromatic aldehydes in methanol to furnish the corresponding Schiff bases. These Schiff bases were then treated with chloramine-T to undergo oxidative cyclization to give the final products .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in the literature. For instance, three distinct forms of N1, N3-bis(5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed the researchers to propose crystallization mechanisms .Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various chemical oxidation processes . These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications .Physical and Chemical Properties Analysis
The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of “N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide” under different conditions.Applications De Recherche Scientifique
Études de polymorphisme
Le polymorphisme dans les composés contenant des groupes amide dépend fortement des substituants de la chaîne latérale . Une étude sur le N1,N3-bis(5-méthylisoxazol-3-yl)malonamide, un composé similaire à celui-ci, a révélé trois formes distinctes : deux formes polymorphes et un solvate . L’étude a suggéré que les variations de solvants, la flexibilité et la présence/absence d’interactions amide-amide peuvent moduler la compétition entre les composés isoxazoles contenant des amides .
Recherche anticancéreuse
De nouveaux dérivés basés sur le sulfaméthoxazole, un composé structurellement apparenté à celui-ci, ont été synthétisés et testés pour leurs propriétés anticancéreuses . L’un de ces dérivés, l’hydrazone 16b, a démontré des effets anticancéreux convaincants contre les lignées cellulaires de carcinome de la prostate humaine PPC-1 et de carcinome du rein humain CaKi-1 . Il a montré une activité plus élevée contre la lignée cellulaire CaKi-1 que les médicaments anticancéreux axitinib et pazopanib utilisés pour traiter le cancer du rein .
Applications antimicrobiennes
Certains composés similaires à « N-((3-(5-méthylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)méthyl)-1-phénylcyclopropanecarboxamide » ont montré un potentiel d’activité antimicrobienne in vitro contre des souches bactériennes et fongiques. Par exemple, une étude a synthétisé des N-(5-méthylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acétamides, révélant leur potentiel d’activité antimicrobienne in vitro.
Orientations Futures
The future directions for the study of “N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. The impact of various substituents on the polymorph formation of amide-containing compounds could be thoroughly explored . Additionally, the development of new synthetic routes and the investigation of the biological activities of these compounds could be potential areas of future research .
Mécanisme D'action
Target of Action
It is known that isoxazole compounds often interact with various enzymes and receptors in the body .
Mode of Action
Isoxazole compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Isoxazole compounds are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the solubility, flexibility, and presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Result of Action
Isoxazole compounds are known to have a wide range of effects, depending on their specific targets and the biochemical pathways they affect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, variations in solvents can lead to the formation of different polymorphic forms of the compound . These different forms can have different stabilities and efficacies, which can affect the compound’s overall action.
Propriétés
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-9-13(20-23-11)15-19-14(24-21-15)10-18-16(22)17(7-8-17)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOFNGCTOLASJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
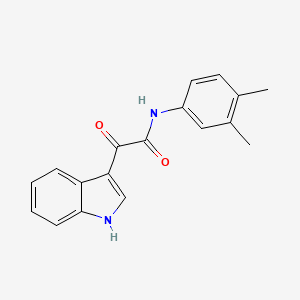
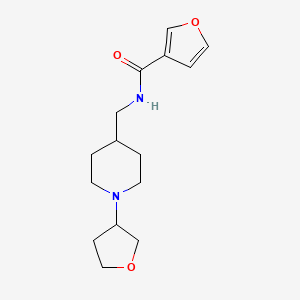
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2405077.png)

![11,13-Dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2405082.png)

![1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2405086.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2405087.png)
![1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2405088.png)
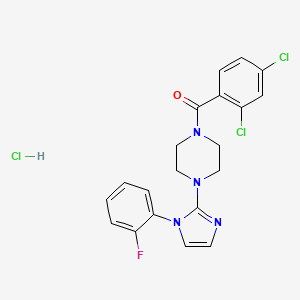
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2405093.png)
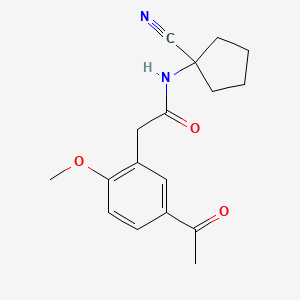
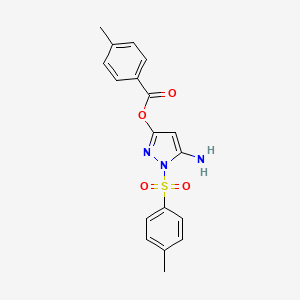
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2405096.png)
